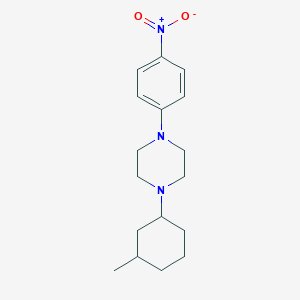
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylcyclohexyl group and a 4-nitrophenyl group.
準備方法
The synthesis of 1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methylcyclohexyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. For instance, the hydrogen atoms on the piperazine ring can be substituted with alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. For example, derivatives of piperazines are known to exhibit activity against various diseases, and this compound may serve as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The piperazine ring can also interact with various biological molecules, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-methylcyclohexyl)-4-phenylpiperazine: This compound lacks the nitro group, which may result in different chemical and biological properties.
1-(3-methylcyclohexyl)-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which can lead to different reactivity and interactions with biological targets.
1-(3-methylcyclohexyl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a nitro group can affect the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-3-2-4-17(13-14)19-11-9-18(10-12-19)15-5-7-16(8-6-15)20(21)22/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWILQZPXWWLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
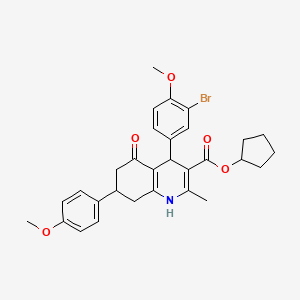
![N-[3-(2-methoxyphenyl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5191507.png)
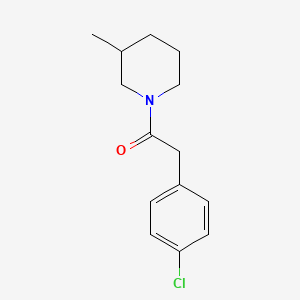
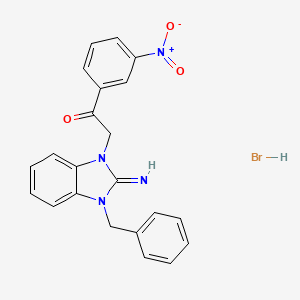
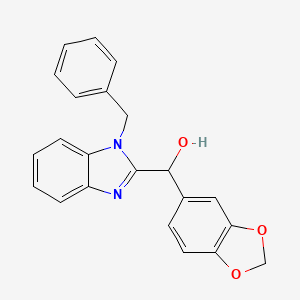
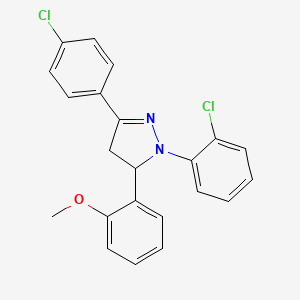
![1-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5191530.png)
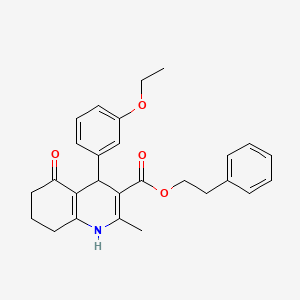
![1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5191551.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)
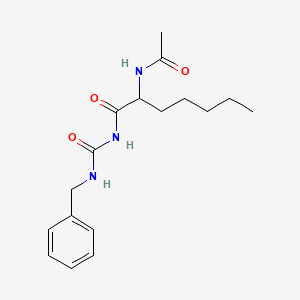
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
![N-[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)
